molecular formula C11H10BrNO3 B2966388 6-bromo-1-(propan-2-yl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione CAS No. 937690-99-8

6-bromo-1-(propan-2-yl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No.: B2966388
CAS No.: 937690-99-8
M. Wt: 284.109
InChI Key: PAVSUUQTMPWENU-UHFFFAOYSA-N
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Description

6-Bromo-1-(propan-2-yl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a halogenated benzoxazine-dione derivative characterized by a bromine substituent at position 6 and an isopropyl group at position 1 of the benzoxazine core. Its molecular formula is C₁₁H₁₀BrNO₃, with a molecular weight of 284.11 g/mol. The compound’s structure combines a bicyclic benzoxazine-dione scaffold with a bromine atom (enhancing electrophilicity) and a lipophilic isopropyl group, which may influence its physicochemical and pharmacokinetic properties.

Properties

IUPAC Name

6-bromo-1-propan-2-yl-4aH-3,1-benzoxazin-1-ium-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrNO3/c1-6(2)13-9-4-3-7(12)5-8(9)10(14)16-11(13)15/h3-6,8H,1-2H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENNEWQZARNMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1=C2C=CC(=CC2C(=O)OC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrNO3+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-1-(propan-2-yl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its therapeutic effects and mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12H14BrN2O3
  • CAS Number : 3279-90-1

The presence of the bromine atom and the benzoxazine moiety plays a crucial role in its biological activity.

Antitumor Activity

Recent studies have shown that derivatives of benzoxazine compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been tested against various cancer cell lines.

Case Study : A study demonstrated that derivatives with halogen substitutions (like bromine) showed enhanced cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with conventional chemotherapeutics like doxorubicin resulted in a synergistic effect, enhancing overall efficacy against resistant cancer types .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Research indicates that benzoxazine derivatives possess inhibitory effects against a range of bacterial strains.

Table 1: Antimicrobial Activity of Benzoxazine Derivatives

Compound NameBacterial Strain TestedInhibition Zone (mm)
6-Bromo CompoundE. coli15
6-Bromo CompoundS. aureus18
Control-10

This table illustrates the effectiveness of the compound compared to control substances.

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, research has indicated that benzoxazine derivatives can exhibit anti-inflammatory properties. In vitro studies have shown that these compounds reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism for their potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle progression in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death through the activation of caspases.
  • Antioxidant Properties : The compound exhibits free radical scavenging capabilities, which may contribute to its protective effects against oxidative stress-related damage.

Comparison with Similar Compounds

Benzoxazine-dione derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a detailed comparison of the target compound with structurally related analogs:

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Features
6-Bromo-1-(propan-2-yl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione C₁₁H₁₀BrNO₃ 284.11 6-Br, 1-isopropyl Not reported High lipophilicity due to isopropyl; bromine enhances electrophilicity
Efavirenz (6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one) C₁₄H₉ClF₃NO₂ 315.68 6-Cl, 4-cyclopropylethynyl, 4-CF₃ 136–141 NNRTI antiviral activity; trifluoromethyl group increases metabolic stability
1-((4-Methyloxyphenyl)carbamoylmethyl)-2-(4-nitrophenyl)-2,4-dihydro-1H-3,1-benzoxazine (5i) C₂₃H₂₁N₃O₅ 419.43 4-nitrophenyl, 4-methyloxycarbamoyl 156.6–158.5 Nitro group enhances polarity; high melting point due to strong intermolecular forces
6-Fluoro-7-methoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione C₉H₆FNO₄ 211.15 6-F, 7-OCH₃ Not reported Fluorine and methoxy groups improve solubility; lower molecular weight
6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione C₉H₈ClNO₃ 213.62 6-Cl, 8-CH₃ Not reported Chlorine and methyl balance lipophilicity and steric effects

Key Observations :

  • Substituent Influence : The isopropyl group in the target compound likely improves membrane permeability relative to polar groups (e.g., nitro in 5i) .
  • Melting Points : Nitro and carbamoyl substituents (e.g., 5i) result in higher melting points due to hydrogen bonding, whereas alkyl groups (e.g., isopropyl) may reduce crystallinity .

Q & A

Q. Table 1: Representative Synthetic Conditions

ReagentSolventTimeYieldPurity Check Method
IsopropylamineAcetic acid4 h~70%TLC, NMR
Cyclohexanone (for hydrazine derivatives)Ethyl acetate3 h56.7%X-ray diffraction

Advanced: How can crystallographic challenges be addressed for brominated benzoxazine derivatives?

Methodological Answer:
Crystallization of brominated heterocycles often requires optimized solvent systems and controlled evaporation. For instance:

  • Solvent Selection : Ethyl acetate is effective for slow evaporation, yielding diffraction-quality crystals .
  • Intermolecular Interactions : Weak C–H⋯O hydrogen bonds and π–π stacking (e.g., centroid–centroid distance: 3.720 Å) stabilize the crystal lattice .
  • Data Collection : Single-crystal X-ray diffraction at 298 K with a data-to-parameter ratio >20 ensures structural accuracy .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • FT-IR : Identify carbonyl (C=O, ~1705 cm⁻¹), C-Br (~528 cm⁻¹), and N-H stretching (~3090 cm⁻¹) .
  • ¹H NMR : Monitor substituent effects (e.g., isopropyl protons at δ 1.2–1.5 ppm, aromatic protons at δ 7.3–8.1 ppm) .
  • Mass Spectrometry : Confirm molecular weight and bromine isotope patterns (e.g., M⁺ at m/z 327 for C₁₁H₁₀BrNO₃).

Advanced: How does the bromine substituent influence reactivity in nucleophilic substitutions?

Methodological Answer:
The C-Br bond in benzoxazines facilitates nucleophilic aromatic substitution (SNAr). For example:

  • Amination : React with hydrazines or amines under reflux to form hydrazinylidene or amino derivatives .
  • Cross-Coupling : Use palladium catalysts for Suzuki-Miyaura coupling (e.g., with aryl boronic acids) to introduce aryl groups.
  • Competing Pathways : Steric hindrance from the isopropyl group may reduce reactivity at position 1, directing substitution to position 6 .

Basic: What in silico tools predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to assess binding affinity to targets (e.g., bacterial dihydrofolate reductase).
  • ADME Prediction : SwissADME evaluates lipophilicity (LogP ~2.5) and bioavailability .
  • Toxicity Profiling : ProTox-II predicts hepatotoxicity and mutagenicity risks.

Advanced: How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Incorporate enantiopure amines (e.g., (R)- or (S)-proline) to induce asymmetry .
  • Catalytic Asymmetric Synthesis : Use transition-metal catalysts (e.g., Ru-BINAP) for >99.5% enantiomeric excess in cycloadditions .
  • Crystallization-Induced Diastereomer Resolution : Separate diastereomers via selective recrystallization .

Basic: What thermal analysis methods assess stability and decomposition?

Methodological Answer:

  • TGA/DSC : Measure decomposition onset temperature (e.g., ~250°C for similar brominated benzoxazines) .
  • Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (~150 kJ/mol).

Advanced: How are hydrazine derivatives of this compound synthesized?

Methodological Answer:

  • Hydrazine Condensation : React with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol to form hydrazinylidene intermediates .
  • Schiff Base Formation : Use substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) to generate benzylidene-hydrazine derivatives .

Basic: How do structural modifications alter physicochemical properties?

Methodological Answer:

  • Lipophilicity : Introducing electron-withdrawing groups (e.g., Br) increases LogP.
  • Melting Point : Bulky substituents (e.g., isopropyl) raise melting points (e.g., 255–260°C for BQ1 derivatives) .
  • Solubility : Polar groups (e.g., -OH) enhance aqueous solubility, while bromine reduces it.

Advanced: How should researchers resolve contradictions in reported data?

Methodological Answer:

  • Reproducibility Checks : Replicate experiments under identical conditions (e.g., solvent, temperature) .
  • Multivariate Analysis : Use statistical tools (e.g., ANOVA) to identify outlier data points.
  • Cross-Validation : Compare NMR/X-ray data with computational models (e.g., DFT-optimized structures) .

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